Vilanterol Acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vilanterol is an ultra-long-acting β2 adrenoreceptor agonist (ultra-LABA) that was approved in May 2013 in combination with fluticasone furoate for the treatment of chronic obstructive pulmonary disease (COPD) .

Synthesis Analysis

The synthesis of Vilanterol involves several steps, including Friedel-Crafts acylation, chemo-selective reduction, Corey-Itsuno reduction, and oxazolidinone ring formation . An improved process for the preparation of Vilanterol and its intermediates has been described in patents .

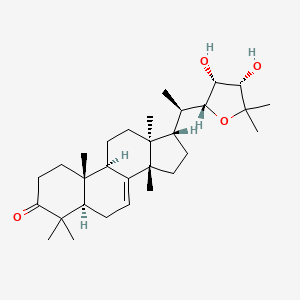

Molecular Structure Analysis

Vilanterol is a selective long-acting beta2-adrenergic agonist . The crucial binding sites are mainly linked to three functional groups, such as the amino group, the hydroxyl group of the side chain, and the substituted aromatic nucleus .

Chemical Reactions Analysis

Vilanterol is stable under photolytic and thermal stress conditions and degraded under acidic, basic, and oxidative stress conditions . Degradation kinetics was performed for acidic, basic, and oxidative stress conditions .

Physical And Chemical Properties Analysis

The distribution of β2-agonists like Vilanterol is closely related to their physical and chemical properties . For instance, Vilanterol’s stability under various conditions has been studied .

作用机制

Vilanterol’s pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). Increases in cyclic AMP are associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

安全和危害

属性

CAS 编号 |

503068-35-7 |

|---|---|

产品名称 |

Vilanterol Acetate |

分子式 |

C₂₆H₃₇Cl₂NO₇ |

分子量 |

546.48 |

同义词 |

(α1R)-α1-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol Acetate (Salt); 4-[(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol Acetate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)